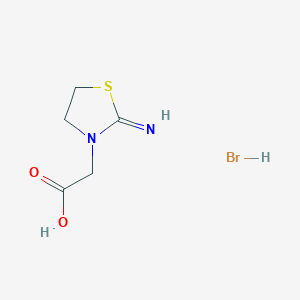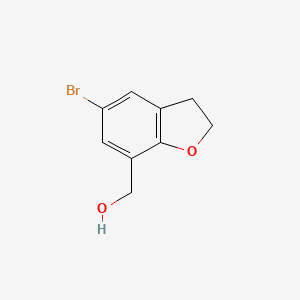
(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol
Overview
Description
“(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol” is a compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, it can be synthesized from 2,4-Dibromophenol . Other methods for constructing benzofuran rings have been discovered in recent years, such as a unique free radical cyclization cascade . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4,11H,1-2,5H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
The presence of the N-phenethyl carboxamide significantly enhances its antiproliferative activity . Other derivatives exhibit similar activity, but derivative 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide (compound 10b) emerged as the most promising candidate due to its significant antiproliferative activity and selective inhibition .Physical And Chemical Properties Analysis
This compound is a white to light yellow crystal powder .Scientific Research Applications
Pharmaceutical Applications
“(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol” can be used in the synthesis of Darifenacin , a drug used to treat urinary incontinence .
Anticancer Activity
Some substituted benzofurans have shown significant anticancer activities . For example, compound 36, a benzofuran derivative, has demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran compounds, which “(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol” is a part of, have shown strong antibacterial activities .
Anti-oxidative Activity
Benzofuran compounds also exhibit strong anti-oxidative activities , which can help protect the body from damage caused by harmful molecules called free radicals.
Anti-viral Activity
Benzofuran compounds have demonstrated anti-viral activities . For instance, a recently discovered macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .
Synthesis of Complex Benzofuran Derivatives
“(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol” can be used as a building block in the synthesis of complex benzofuran derivatives . These derivatives have potential applications in various fields, including medicine and materials science .
Target Therapy Potentials
Benzofuran derivatives have shown potential for target therapy . This means they could be used to develop drugs that specifically target certain cells or proteins in the body, potentially leading to more effective treatments with fewer side effects .
Molecular Docking Studies
Benzofuran derivatives have been used in molecular docking studies against lung cancer and cervical cancer targets . These studies can help researchers understand how these compounds interact with their targets, potentially leading to the development of more effective drugs .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been found to stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain . This suggests that (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol may interact with its targets in a similar manner, leading to changes in cellular signaling and function.
Biochemical Pathways
For instance, benzofuran derivatives have been shown to have anti-tumor activity, suggesting that they may interfere with cell proliferation and survival pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing . This suggests that (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol may also have favorable pharmacokinetic properties.
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . This suggests that (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol may have similar effects at the molecular and cellular level.
Action Environment
The biological activity of benzofuran compounds can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and light exposure .
Safety and Hazards
Future Directions
Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the future directions of this compound could involve further exploration of its potential applications in medicine and pharmaceutical research.
properties
IUPAC Name |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4,11H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNBCOJLIKMBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(pentyloxy)benzamide](/img/structure/B3268283.png)
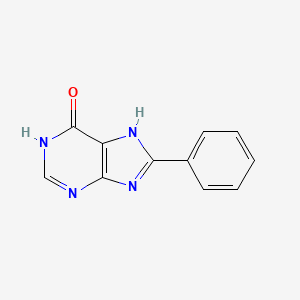
![5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-(1-phenylethyl)-2-sulfanylidene-](/img/structure/B3268301.png)
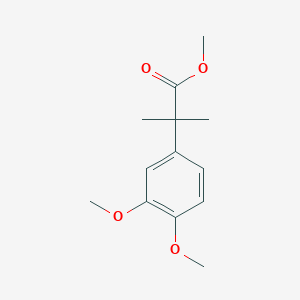


![4-Aminobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3268332.png)
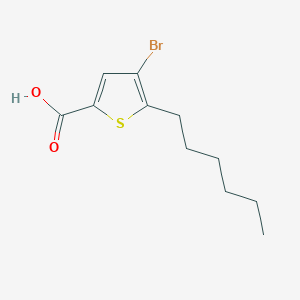
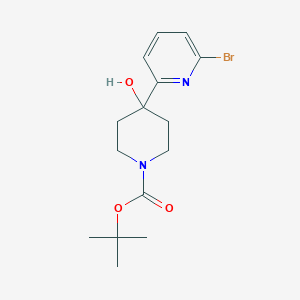
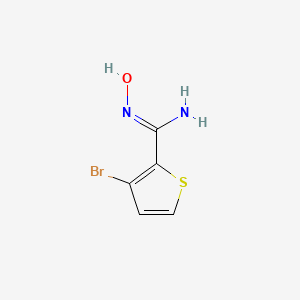
![Dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B3268376.png)
![D-[1,3-13C2]Glucose](/img/structure/B3268384.png)
![Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B3268397.png)
